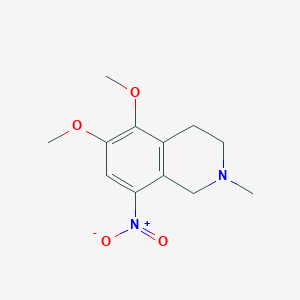

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

CAS No. |

87664-83-3 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5,6-dimethoxy-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C12H16N2O4/c1-13-5-4-8-9(7-13)10(14(15)16)6-11(17-2)12(8)18-3/h6H,4-5,7H2,1-3H3 |

InChI Key |

DDNMUONMFWRVDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C(=CC(=C2OC)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation

Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. Excess methyl iodide ensures complete methylation, though competing O-alkylation of methoxy groups is mitigated by steric hindrance.

Example protocol :

-

Substrate: 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Reagents: CH₃I (2.5 equiv), K₂CO₃ (3.0 equiv)

-

Solvent: DMF

Nitration at Position 8

Regioselective nitration of the aromatic ring is critical. The electron-donating methoxy groups direct nitration to the para position (C8) relative to the fused ring system. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves optimal results.

Optimized nitration conditions :

-

Nitrating agent: 70% HNO₃ (1.2 equiv)

-

Catalyst: H₂SO₄ (2.0 equiv)

-

Temperature: 0–5°C (ice bath)

-

Reaction time: 30 minutes

-

Workup: Quenching in ice water (1.5 L per 100 g substrate)

-

Yield: 82–89% after recrystallization

Integrated Synthetic Pathways

Sequential Functionalization

A representative synthesis pathway combines the above steps:

Overall yield : 45–52% (three steps)

Challenges and Solutions

Regioselectivity in Nitration

Competing nitration at C7 is minimized by:

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted tetrahydroisoquinolines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer treatment. Research indicates that compounds structurally related to 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29).

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within the cancer cells .

Neuropharmacology

The compound's structural analogs have been investigated for their neuroprotective properties. Studies suggest that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease by acting on dopamine receptors and improving neuroplasticity .

Coordination Chemistry

Tetrahydroisoquinoline derivatives are also explored as ligands in coordination chemistry. Their ability to form stable complexes with metal ions opens avenues for applications in catalysis and material science. The incorporation of 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline into organometallic frameworks can enhance catalytic activity due to the electron-donating properties of the methoxy groups .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for further derivatization and modification, facilitating the synthesis of more complex molecules that can be tailored for specific biological activities or material properties.

Case Studies

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in neuroprotection and inflammation.

Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Physicochemical Comparisons

The table below compares key structural and spectral features of 5,6-dimethoxy-2-methyl-8-nitro-THIQ with analogous compounds:

*Calculated molecular weight based on formula C₁₂H₁₆N₂O₅.

Key Observations:

- Substituent Position Effects : The 5,6-dimethoxy substitution in the target compound contrasts with the more common 6,7-dimethoxy pattern in THIQs (e.g., 6,7-dimethoxy-1-methyl-THIQ derivatives) . This positional difference may alter electron distribution and receptor binding.

- Nitro Group Impact: The 8-nitro group distinguishes the target compound from analogs with halogens (e.g., 2-Cl or 8-Br ).

- Spectral Trends : Methoxy groups in THIQs typically resonate at δ 3.8–3.9 ppm in ¹H NMR, while aromatic protons in nitro-substituted derivatives may show downfield shifts due to electron withdrawal .

Receptor Affinity and Selectivity

- β-Adrenoceptor Activity: 6,7-Dimethoxy-THIQ derivatives (e.g., 1-aryl-substituted analogs) exhibit weak agonistic/antagonistic activity at β-adrenoceptors, suggesting that substituent bulk and polarity at position 1 influence receptor interaction . The 2-methyl and 8-nitro groups in the target compound may further modulate selectivity.

- However, the 8-nitro substitution warrants caution in CNS-targeted applications.

Biological Activity

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (DMNTIQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

DMNTIQ belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is C12H14N2O4, and it features two methoxy groups and a nitro group that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that DMNTIQ exhibits significant antimicrobial activity against various pathogens. A study conducted by Liu et al. (2015) demonstrated that derivatives of tetrahydroisoquinolines possess potent antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

DMNTIQ has shown promise in anticancer research. In vitro studies have reported its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. A notable study by Gudmundsson et al. (2009) highlighted the compound's ability to inhibit tumor growth in xenograft models.

Neuroprotective Effects

The neuroprotective potential of DMNTIQ has been explored in models of neurodegenerative diseases. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its applicability for central nervous system disorders.

The biological activities of DMNTIQ can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMNTIQ has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and inflammation.

- Antioxidant Activity : DMNTIQ exhibits antioxidant properties that help mitigate oxidative damage in cells.

Case Studies

| Study | Findings |

|---|---|

| Liu et al. (2015) | Demonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Gudmundsson et al. (2009) | Reported significant tumor growth inhibition in xenograft models with a dosage of 50 mg/kg body weight. |

| Neuroprotection Study | Showed reduction in oxidative stress markers in neuronal cells treated with DMNTIQ at concentrations of 1-10 µM. |

Q & A

Q. Why do different synthetic routes yield varying ratios of diastereomers?

- Methodological Answer : Solvent polarity and temperature during cyclization (e.g., Pictet-Spengler reactions) influence diastereoselectivity. Polar aprotic solvents (DMF) favor trans isomers, while non-polar solvents (toluene) may stabilize cis configurations. DFT calculations (Gaussian 09) can model transition states to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.